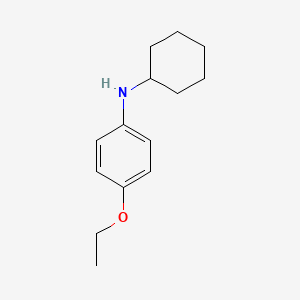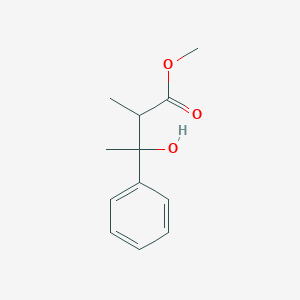
ethyl 3-methyl-2-oxocyclohexane-1-carboxylate
概要
説明
ethyl 3-methyl-2-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl ester group, a methyl group, and a ketone functional group on the cyclohexane ring. This compound is used in various chemical syntheses and has applications in organic chemistry research.
準備方法
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is hydrolyzed to obtain ethyl 3-methyl-2-oxocyclohexanecarboxylate.
Industrial Production Methods
Industrial production methods for ethyl 3-methyl-2-oxocyclohexanecarboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions
Oxidation: ethyl 3-methyl-2-oxocyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in ethyl 3-methyl-2-hydroxycyclohexanecarboxylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ethyl 3-methyl-2-oxocyclohexanecarboxylic acid.
Reduction: Formation of ethyl 3-methyl-2-hydroxycyclohexanecarboxylate.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
ethyl 3-methyl-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexanone derivatives.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of ethyl 3-methyl-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The presence of the ketone and ester functional groups allows it to undergo nucleophilic addition and substitution reactions, which are key steps in its biological and chemical activity.
類似化合物との比較
ethyl 3-methyl-2-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxocyclohexanecarboxylate: Lacks the methyl group, resulting in different reactivity and applications.
Hagemann’s Ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate): Contains a double bond in the cyclohexane ring, leading to distinct chemical properties and uses.
Methyl 2-oxocyclohexanecarboxylate: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of ethyl 3-methyl-2-oxocyclohexanecarboxylate, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
ethyl 3-methyl-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h7-8H,3-6H2,1-2H3 |
InChIキー |
NZWHHNHROHFCAJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCCC(C1=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B8697398.png)









